Diethyl L-2-Isothiocyanatoglutarate: Structural Profiling, Reactivity, and Applications in Chiral Synthesis
Diethyl L-2-Isothiocyanatoglutarate: Structural Profiling, Reactivity, and Applications in Chiral Synthesis
Executive Summary
In the landscape of modern synthetic organic chemistry and drug development, chiral building blocks are foundational to the design of target-specific therapeutics and asymmetric organocatalysts. Diethyl L-2-isothiocyanatoglutarate (CAS: 58560-28-4) is a highly versatile, amino acid-derived electrophile[1]. By converting the primary amine of diethyl L-glutamate into an isothiocyanate (-N=C=S) group, the molecule retains the critical stereochemical integrity of the L-amino acid while unlocking a broad spectrum of nucleophilic addition pathways[2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for utilizing diethyl L-2-isothiocyanatoglutarate in advanced chemical workflows.
Structural and Physicochemical Profiling
Diethyl L-2-isothiocyanatoglutarate, systematically known as diethyl (2S)-2-isothiocyanatopentanedioate, features a robust 5-carbon glutamate backbone[3]. The protection of the two carboxylic acid moieties as ethyl esters serves a dual purpose: it prevents the molecule from undergoing self-polymerization (a common issue with unprotected amino acids) and significantly enhances its solubility in aprotic organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound, critical for calculating reaction stoichiometry and designing purification workflows.
| Property | Value | Source / Verification |
| Chemical Name | Diethyl L-2-isothiocyanatoglutarate | Commercial / IUPAC[1] |
| Synonyms | Diethyl 2-isothiocyanatopentanedioate | Literature[3] |
| CAS Registry Number | 58560-28-4 | Verified[1],[2] |
| Molecular Formula | C₁₀H₁₅NO₄S | Verified[1] |
| Molecular Weight | 245.30 g/mol | Verified[1] |
| Boiling Point | ~122 °C at 1 mmHg | Experimental Data[1] |
| Density | 1.14 g/mL | Experimental Data[1] |
| SMILES String | CCOC(=O)CCC(=O)OCC | Computational[2] |
Mechanistic Chemistry: The Isothiocyanate Electrophile
The reactivity of diethyl L-2-isothiocyanatoglutarate is governed by the highly electrophilic central carbon of the isothiocyanate group. Flanked by electronegative nitrogen and sulfur atoms, this carbon is highly susceptible to nucleophilic attack. Because the adjacent alpha-carbon is chiral, reactions must be carefully controlled to prevent enolization and subsequent racemization.
Reactivity Profile
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Amines (Primary and Secondary): React rapidly to form stable thiourea linkages. This is the most common application, utilized in the synthesis of chiral organocatalysts and peptidomimetics.
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Alcohols: React slowly to form thiocarbamates. This typically requires elevated temperatures or Lewis acid catalysis.
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Thiols: React to form dithiocarbamates. These linkages are generally more labile and can be reversed under basic conditions.
Caption: Nucleophilic addition pathways of diethyl L-2-isothiocyanatoglutarate based on nucleophile type.
Applications in Drug Development and Bioconjugation
Historically recognized as a valuable commercial organic building block[4], diethyl L-2-isothiocyanatoglutarate has found profound utility in modern medicinal chemistry:
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Prostate-Specific Membrane Antigen (PSMA) Ligands: The glutamate backbone is a critical recognition motif for PSMA, a target highly overexpressed in prostate cancer. While traditional PSMA inhibitors utilize a urea linkage (Glu-urea-Lys), the isothiocyanate allows for the rapid generation of thiourea analogs for structure-activity relationship (SAR) studies.
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Chiral Organocatalysis: Thioureas are powerful hydrogen-bond donors. By reacting this compound with various chiral or achiral amines, chemists can synthesize bifunctional organocatalysts that utilize the L-glutamate stereocenter to induce asymmetry in downstream transformations.
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Bioconjugation: The isothiocyanate group is a staple for labeling peptides and proteins (similar to Edman degradation reagents). It can selectively react with the ε-amino group of lysine residues under mild, slightly basic conditions.
Experimental Protocol: Synthesis of a Chiral Thiourea Derivative
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a thiourea derivative via the reaction of diethyl L-2-isothiocyanatoglutarate with a primary amine. This methodology is designed as a self-validating system , incorporating real-time analytical checkpoints.
Causality of Experimental Design
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Anhydrous Conditions: Isothiocyanates can slowly hydrolyze in the presence of water to form primary amines and carbonyl sulfide (COS). Using dry solvents prevents the formation of symmetric urea byproducts.
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Temperature Control (0 °C): The alpha-proton adjacent to the isothiocyanate and ester groups is relatively acidic. Performing the addition at 0 °C suppresses base-catalyzed enolization, preserving the L-stereocenter.
Caption: Standard experimental workflow for the synthesis of chiral thioureas.
Step-by-Step Methodology
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Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of diethyl L-2-isothiocyanatoglutarate (approx. 245 mg, 1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).
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Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
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Nucleophile Addition: Dissolve 1.05 equivalents of the target primary amine in 2.0 mL of anhydrous DCM. If the amine is a hydrochloride salt, add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base. Add this solution dropwise to the isothiocyanate over 15 minutes.
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Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature.
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Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The isothiocyanate group exhibits a strong, distinct cumulative double-bond stretch at ~2100–2150 cm⁻¹ . The complete disappearance of this peak validates the total consumption of the electrophile, confirming reaction completion without relying solely on TLC.
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Workup: Quench the reaction with 5 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure chiral thiourea.
Analytical Characterization Standards
Post-synthesis, the integrity of the resulting thiourea must be verified:
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¹³C NMR Spectroscopy: The most definitive proof of thiourea formation is the presence of the thiocarbonyl carbon (C=S), which typically resonates far downfield between 180.0 and 185.0 ppm .
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Chiral HPLC: To confirm that no racemization occurred during the basic nucleophilic addition, the product should be analyzed against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H).
References
- Trans World Chemicals. "Amino Acid Ester & Other Isothiocyanates" (Product ID: D2945, CAS: 58560-28-4).
- PubChemLite. "58560-28-4 (C10H15NO4S) - Structural Information and Predicted Properties".
- ChemicalBook. "DIETHYL L-2-ISOTHIOCYANTOGLUTARATE | 58560-28-4".
- EvitaChem. "Screening Compounds P52139: Diethyl l-2-isothiocyanatoglutarate".
- The Journal of Organic Chemistry. "Volume 42, No. 1. Organics With A Future" (1977).
